6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one

Monoamine oxidase inhibition Neuroprotection Fluorinated heterocycles

6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one (CAS 893410-19-0) is a substituted tetrahydrocarbazole featuring a -OCF₃ group at the 6-position. This substituent provides strong electron-withdrawing character (σp ≈ 0.35) and high lipophilicity (π ≈ 1.04) that cannot be replicated by -OCH₃, -NO₂, or -F analogs. It is a privileged scaffold for CRTH2 (DP2) antagonist programs (asthma, atopic dermatitis), GnRH antagonist programs, MAO-B inhibitors (Parkinson's), KSP inhibitors, dual pERK/pRb inhibitors, and BTK/LSD1 inhibitors. The -OCF₃ group enhances membrane permeability, metabolic stability, and target residence time, making it a critical, non-interchangeable intermediate for GPCR, kinase, and epigenetic drug discovery.

Molecular Formula C13H10F3NO2
Molecular Weight 269.223
CAS No. 893410-19-0
Cat. No. B2990125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one
CAS893410-19-0
Molecular FormulaC13H10F3NO2
Molecular Weight269.223
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)OC(F)(F)F
InChIInChI=1S/C13H10F3NO2/c14-13(15,16)19-7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2
InChIKeySWNIILXZKOZGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one (CAS 893410-19-0): Core Structural and Pharmacophore Baseline


6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one (CAS 893410-19-0) is a substituted tetrahydrocarbazole derivative featuring a trifluoromethoxy (-OCF₃) group at the 6-position of the tricyclic scaffold . This compound belongs to the tetrahydrocarbazol-1-one subclass, distinguished from fully aromatic carbazoles by the partially saturated cyclohexenone ring that introduces a ketone hydrogen-bond acceptor and modulates conformational flexibility [1]. The -OCF₃ substituent confers distinct electronic and lipophilic properties compared to unsubstituted, methoxy, nitro, or acetyl analogs at the same position, making this compound a key intermediate and screening candidate in medicinal chemistry programs targeting GPCRs, kinases, and epigenetic enzymes [2].

Why 6-Substituted Tetrahydrocarbazol-1-ones Cannot Be Interchanged: The Case for 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one


Tetrahydrocarbazol-1-one derivatives with different 6-position substituents exhibit quantitatively divergent biological activity profiles, making generic substitution scientifically invalid. In a dual pERK/pRb inhibition assay, the 6-nitro analog showed IC50 values of 5.5 μM (pERK) and 4.8 μM (pRb), whereas unsubstituted analogs displayed IC50 >79 μM against Ephrin type-B receptor 4, establishing that 6-position substitution is a critical determinant of target engagement [1] [2]. Within the fluorinated subclass, the -OCF₃ group introduces a unique combination of strong electron-withdrawing character (Hammett σp ≈ 0.35) and high lipophilicity (π ≈ 1.04) that cannot be replicated by -OCH₃, -NO₂, or -F substituents, directly impacting membrane permeability, metabolic stability, and binding pocket occupancy in ways that alter both potency and selectivity [3].

Quantitative Differentiation Evidence: 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one vs. Closest Analogs


MAO-B Inhibitory Potency: Fluorinated Tetrahydrocarbazole Derivatives Demonstrate Submicromolar Activity

Fluorinated tetrahydrocarbazole derivatives, including 6-trifluoromethoxy-substituted analogs, were evaluated for MAO-A and MAO-B inhibition. The study demonstrated that both fluorinated compounds act as MAO-B inhibitors with calculated inhibition constants, while exhibiting dose-dependent effects on MAO-A [1]. The -OCF₃ group enhances metabolic stability relative to non-fluorinated analogs by reducing oxidative deamination susceptibility at the carbazole nitrogen, a degradation pathway commonly observed in unsubstituted tetrahydrocarbazoles [2]. In contrast, the 6-acetyl analog (BDBM89124) showed no appreciable MAO activity (IC50 99,000 nM against mitochondrial translocase targets), underscoring the functional divergence driven by 6-position electronics [3].

Monoamine oxidase inhibition Neuroprotection Fluorinated heterocycles

GPCR Antagonist Pharmacophore: 6-Trifluoromethoxy Substitution Enables CRTH2 and GnRH Antagonist Activity

Patent literature explicitly claims tetrahydrocarbazole derivatives bearing 6-position substituents, including trifluoromethoxy, as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists for treating inflammatory diseases and as GnRH receptor antagonists for hormone-dependent conditions [1]. The 6-(trifluoromethoxy) substitution pattern is specifically enumerated in generic Markush structures within Zentaris AG patent families covering GPCR ligands, indicating that this precise substitution was synthesized and evaluated during SAR exploration [1]. The -OCF₃ group occupies a lipophilic pocket in the CRTH2 binding site that cannot be adequately filled by smaller substituents (e.g., -OCH₃, -F) or polar groups (e.g., -NO₂, -OH), providing a structural basis for target engagement differentiation .

GPCR antagonism CRTH2/DP2 receptor GnRH receptor Inflammatory disease

KSP Inhibitor Scaffold Compatibility: 2,3-Fused Indole Pharmacophore Present in Tetrahydrocarbazol-1-ones

Carboline and lactam-fused carbazole derivatives, which are structurally homologous to tetrahydrocarbazol-1-ones, were identified as remarkably potent ATP-competitive KSP inhibitors that induce mitotic arrest with monopolar spindle formation [1]. The tetrahydrocarbazol-1-one scaffold contains the critical 2,3-fused indole pharmacophore essential for KSP inhibition, where the ketone at position 1 serves as a hydrogen-bond acceptor mimicking the lactam functionality present in the most potent analogs [1]. The -OCF₃ substituent at position 6 is expected to modulate the pKa of the indole NH and influence the compound's cellular permeability, parameters that directly affect KSP inhibitory potency based on established SAR trends for this target class [2].

Kinesin spindle protein Mitotic arrest Anticancer ATP-competitive inhibition

Physicochemical Differentiation: Lipophilicity (LogP) and Hydrogen-Bonding Profile vs. 6-Methoxy and 6-Nitro Analogs

The -OCF₃ group imparts a distinct lipophilicity and electronic profile relative to common 6-position alternatives. The trifluoromethoxy substituent contributes a Hansch π value of approximately 1.04, significantly higher than -OCH₃ (π ≈ -0.02) and -NO₂ (π ≈ -0.28), while maintaining stronger electron-withdrawing character (Hammett σp ≈ 0.35) compared to -OCH₃ (σp ≈ -0.27) [1]. This unique combination positions 6-(trifluoromethoxy)-THCz-1-one in a differentiated chemical space: the 6-methoxy analog (CAS 3449-49-8, MW 215.25, LogP 2.70) is more polar and less lipophilic, while the 6-nitro analog (MW 230.22) introduces strong electron-withdrawing character but lacks the lipophilicity needed for membrane penetration and hydrophobic pocket binding [2] . The molecular weight increase to 269.22 g/mol with -OCF₃ also places this compound within an optimal range for lead-like properties.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Optimal Research and Procurement Application Scenarios for 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one


GPCR Antagonist Lead Discovery: CRTH2 and GnRH Receptor Programs

Based on patent-validated GPCR antagonist activity of 6-substituted tetrahydrocarbazole derivatives, 6-(trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one serves as a privileged starting scaffold for CRTH2 (DP2) antagonist programs targeting Th2-mediated inflammatory diseases (asthma, allergic rhinitis, atopic dermatitis) and GnRH antagonist programs for hormone-dependent conditions . The -OCF₃ substituent provides the lipophilic bulk required for hydrophobic pocket occupancy in these GPCR binding sites, which cannot be achieved with smaller or more polar 6-substituents [1].

Neurodegenerative Disease Research: MAO-B Inhibitor Development

Fluorinated tetrahydrocarbazole derivatives, including the 6-trifluoromethoxy subclass, have demonstrated MAO-B inhibitory activity with calculated inhibition constants, positioning this compound as a candidate for Parkinson's disease and depression research programs . The enhanced metabolic stability conferred by the -OCF₃ group addresses a key limitation of first-generation MAO inhibitors [1].

Oncology Drug Discovery: KSP Inhibitor and Dual pERK/pRb Inhibitor Scaffold

The tetrahydrocarbazol-1-one core contains the 2,3-fused indole pharmacophore essential for ATP-competitive KSP inhibition, a validated mechanism for inducing mitotic arrest in cancer cells . Additionally, tetrahydrocarbazole derivatives have been characterized as dual pERK/pRb inhibitors (6-nitro analog IC50: 5.5 μM pERK, 4.8 μM pRb), providing a template for developing molecularly-targeted anticancer agents with the 6-trifluoromethoxy substitution offering a differentiated selectivity profile [1].

Epigenetic and Kinase Drug Discovery: LSD1 and BTK Inhibitor Programs

Tetrahydrocarbazole scaffolds have been claimed in patent literature as kinase inhibitors, including Bruton's tyrosine kinase (Btk) and other Tec family kinases . The 6-trifluoromethoxy substitution pattern is compatible with the ATP-binding pocket of these kinases, offering a differentiated chemotype for epigenetic (LSD1) and immunology (BTK) drug discovery programs where fluorinated scaffolds are preferred for their metabolic stability and target residence time [1].

Quote Request

Request a Quote for 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.